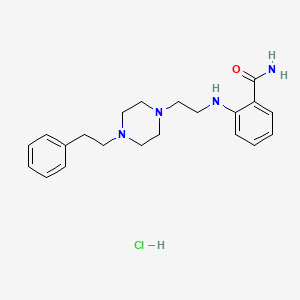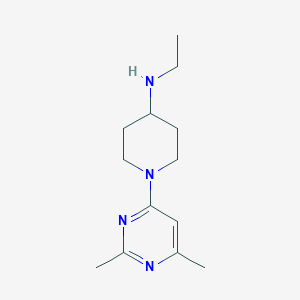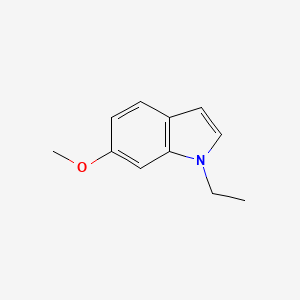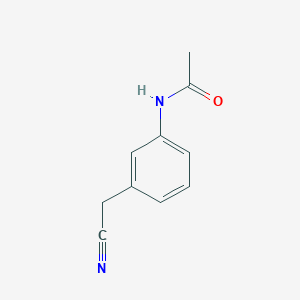![molecular formula C19H15ClF2N2O B8470590 (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B8470590.png)
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one is a complex organic compound with the molecular formula C19H15ClF2N2O. It is known for its unique structure, which includes a chloro group, a dimethylaminomethylene group, and a difluorophenyl group attached to a dihydrobenzo[c]azepinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydrobenzo[c]azepinone core: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[c]azepinone ring system.
Introduction of the chloro group: Chlorination of the core structure is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylaminomethylene group: This step involves the reaction of the chlorinated intermediate with dimethylamine under basic conditions.
Incorporation of the difluorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 8-Chloro-1-(2,6-difluorophenyl)-4-(dimethylaminomethylene)-3H-benzo[c]azepin-5(4H)-one
- 8-Chloro-4-(dimethylaminomethylene)-1-(2,6-difluorophenyl)-3H-benzo[c]azepin-5(4H)-one
Uniqueness
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one is unique due to its specific combination of functional groups and its structural framework. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C19H15ClF2N2O |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
8-chloro-1-(2,6-difluorophenyl)-4-(dimethylaminomethylidene)-3H-2-benzazepin-5-one |
InChI |
InChI=1S/C19H15ClF2N2O/c1-24(2)10-11-9-23-18(17-15(21)4-3-5-16(17)22)14-8-12(20)6-7-13(14)19(11)25/h3-8,10H,9H2,1-2H3 |
InChIキー |
ADRUNBZCGFRJEL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C1CN=C(C2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isobutoxy-3-[(2-phenyl-1H-indol-1-yl)methyl]benzaldehyde](/img/structure/B8470515.png)





![N-Cyclopropyl-7-iodobenzo[d]isoxazol-3-amine](/img/structure/B8470560.png)

![2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B8470597.png)


